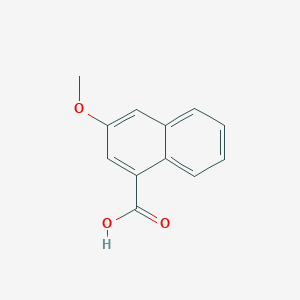

3-Methoxynaphthalene-1-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of naphthalene derivative synthesis that began in the late 19th and early 20th centuries. The systematic study of naphthalene carboxylic acids gained momentum during the industrial expansion of organic chemistry, when researchers recognized the fundamental importance of these compounds as intermediates for dye manufacture and pharmaceutical applications. Historical synthesis methodologies for naphthalene carboxylic acids involved various approaches, including the oxidation of methyl ketones with sodium hypochlorite, Grignard reactions with carbon dioxide, and alkaline hydrolysis of nitriles. These early synthetic strategies laid the groundwork for the eventual development of more sophisticated methods for preparing substituted naphthoic acid derivatives.

The specific synthesis of methoxy-substituted naphthalene carboxylic acids required refinement of traditional methodologies to accommodate the electron-donating nature of the methoxy substituent. Researchers discovered that the presence of methoxy groups significantly influenced the reactivity patterns and required careful optimization of reaction conditions. The methodological evolution included adaptations of Friedel-Crafts acylation reactions and subsequent transformations to introduce carboxylic acid functionality at specific positions on the naphthalene ring system. These developments represented crucial advances in the field of aromatic heterocyclic chemistry and established the foundation for contemporary synthetic approaches to complex naphthalene derivatives.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within organic chemistry due to its unique reactivity profile and synthetic utility. The compound serves as a versatile precursor for the synthesis of various organic compounds and intermediates, particularly in the development of biologically active molecules. The dual functionality provided by the methoxy and carboxylic acid groups creates opportunities for diverse chemical transformations, including oxidation reactions to form dicarboxylic acid derivatives and reduction reactions yielding alcohol analogs. The methoxy group at the 3-position acts as an electron-donating substituent, which significantly influences the electronic properties of the naphthalene ring system and affects the regioselectivity of electrophilic substitution reactions.

The compound demonstrates remarkable synthetic versatility through its participation in various chemical reactions, including nucleophilic substitution reactions where the methoxy group can be replaced with other functional groups under appropriate conditions. Research has shown that the carboxylic acid functionality enables further derivatization through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions. The strategic positioning of these functional groups creates unique opportunities for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural product analogs. Contemporary synthetic applications have expanded to include the preparation of metal coordination complexes, where the compound serves as a ligand in organometallic chemistry.

Position in Naphthalene Derivative Chemistry

Within the broader classification of naphthalene derivatives, this compound represents a specific structural type that combines aromatic substitution patterns with functional group diversity. The naphthalene ring system provides a rigid, planar aromatic framework that influences both the physical properties and chemical reactivity of the compound. Comparison with related naphthalene carboxylic acids reveals the significant impact of methoxy substitution on molecular properties and biological activity. For instance, 1-naphthoic acid, the parent compound without methoxy substitution, exhibits different melting point characteristics and synthetic utility compared to the 3-methoxy derivative.

The positional isomerism within methoxynaphthalene carboxylic acids creates a family of related compounds with distinct properties. The 3-methoxy-2-naphthoic acid isomer, with Chemical Abstracts Service number 883-62-5, demonstrates different melting point behavior (135-136°C) compared to the 1-carboxylic acid analog. These structural variations highlight the importance of substitution patterns in determining compound properties and applications. The electron-donating nature of the methoxy group at the 3-position creates specific electronic effects that influence both ground-state properties and reactivity patterns, distinguishing this compound from other naphthalene derivatives with different substitution patterns.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for aromatic carboxylic acids. The compound is also known by several synonymous names, including 3-methoxy-1-naphthoic acid and 3-methoxy-1-naphthalenecarboxylic acid, reflecting different naming approaches within chemical literature. The structural classification places this compound within the broader category of aromatic carboxylic acids, specifically as a substituted naphthalene derivative with dual functionality.

The molecular structure can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation recorded as COC1=CC2=CC=CC=C2C(=C1)C(=O)O. The International Chemical Identifier provides additional structural specificity: InChI=1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14). These standardized representations enable precise identification and database searching across chemical information systems.

The structural classification encompasses several important chemical categories, including aromatic heterocycles, aromatic cyclic structures, carboxylic acids, and aromatic carboxylic acids. This multi-faceted classification reflects the compound's diverse chemical properties and potential applications across various fields of organic chemistry. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) substituents creates a unique electronic environment that influences both chemical reactivity and physical properties.

Properties

IUPAC Name |

3-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCWMJAKDVZCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598807 | |

| Record name | 3-Methoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147397-60-2 | |

| Record name | 3-Methoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxynaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 3-methoxynaphthalene to its carboxylic acid derivative employs potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds via electrophilic aromatic substitution, where the methyl group at position 1 is oxidized to a carboxylic acid group.

Reaction Formula :

Procedure :

-

Substrate Preparation : 3-Methoxynaphthalene (10 mmol) is dissolved in aqueous sodium hydroxide (10–15% w/v).

-

Oxidation : KMnO₄ (15 mmol) is added gradually under reflux (80–100°C) for 6–12 hours.

-

Workup : The mixture is acidified with HCl to pH 2–3, precipitating the product.

-

Purification : Recrystallization from ethanol/water yields 85–90% pure product.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate oxidation but risk over-oxidation |

| KMnO₄ Equivalents | 1.5–2.0 eq | Excess KMnO₄ improves conversion but complicates purification |

| Reaction Time | 6–12 hours | Prolonged time ensures complete oxidation |

Advantages :

-

High yield (85–90%).

-

Uses readily available reagents.

Disadvantages :

Carboxylation Using Carbon Dioxide

Catalytic Carboxylation

This method involves the direct introduction of a carboxylic acid group via reaction with CO₂ under high pressure, facilitated by a metal catalyst.

Reaction Formula :

Procedure :

-

Catalyst Preparation : Anhydrous AlCl₃ (10 mol%) is mixed with 3-methoxynaphthalene in dichloromethane.

-

CO₂ Pressurization : The reaction vessel is pressurized to 100 atm with CO₂ and heated to 120°C for 24 hours.

-

Quenching : The mixture is hydrolyzed with dilute HCl.

-

Isolation : The product is extracted with ethyl acetate and purified via column chromatography (yield: 75–78%).

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CO₂ Pressure | 80–120 atm | Higher pressure drives reaction equilibrium |

| Catalyst Loading | 8–12 mol% AlCl₃ | Excess catalyst may lead to side reactions |

| Solvent | Dichloromethane | Polar aprotic solvents enhance CO₂ solubility |

Advantages :

Disadvantages :

Multi-Step Functionalization Strategies

Methoxylation Followed by Carboxylation

This approach involves introducing the methoxy group at position 3 before installing the carboxylic acid at position 1.

Step 1: Methoxylation of 1-Naphthol

-

Substrate : 1-Naphthol is dissolved in dilute NaOH (10–15%).

-

Methylation : Dimethyl carbonate (1.2 eq) and tetrabutylammonium bromide (5 mol%) are added at 60–85°C for 3–6 hours.

-

Isolation : 3-Methoxynaphthalene is obtained via vacuum distillation (yield: 95%).

Step 2: Carboxylation via Friedel-Crafts Acylation

-

Acylation : 3-Methoxynaphthalene reacts with acetyl chloride in the presence of AlCl₃ to form 3-methoxy-1-acetylnaphthalene.

-

Oxidation : The acetyl group is oxidized to carboxylic acid using KMnO₄/H₂SO₄ (yield: 80–85%).

Overall Yield : 76–81% (two steps).

Advantages :

Disadvantages :

-

Multi-step synthesis increases time and cost.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| Oxidation | 85–90 | Moderate | Moderate (MnO₂ waste) | 120–150 |

| Carboxylation | 75–78 | High | Low (uses CO₂) | 90–110 |

| Multi-Step | 76–81 | Low | Low | 180–200 |

Recommendations :

-

Industrial Settings : Carboxylation with CO₂ offers the best balance of cost and sustainability.

-

Laboratory Synthesis : Oxidation with KMnO₄ is preferred for its simplicity and high yield.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions: 3-Methoxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: 3-Methoxynaphthalene-1,2-dicarboxylic acid.

Reduction: 3-Methoxynaphthalene-1-methanol.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

3-Methoxynaphthalene-1-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-methoxynaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways . Additionally, its potential anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of key regulatory proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects :

- Methoxy (-OCH₃) : Enhances electron density via resonance, improving solubility in polar solvents compared to chloro (-Cl) analogs .

- Hydroxyl (-OH) : Increases acidity (pKa ~3–4) and hydrogen-bonding capacity, making it less lipophilic than the methoxy analog .

- Chloro (-Cl) : Electron-withdrawing nature increases carboxylic acid acidity (pKa ~2–3) and reactivity in nucleophilic substitutions .

Physical and Chemical Properties

- Melting Points : The methoxy derivative (156 °C) has a higher melting point than hydroxyl analogs due to reduced hydrogen bonding but lower than chlorinated derivatives (if data were available) .

- Solubility: Methoxy groups improve solubility in organic solvents (e.g., ethanol) compared to non-polar methylnaphthalenes .

- Synthetic Utility : this compound is used in microwave-assisted syntheses of oxazolones, whereas 3-hydroxy analogs require copper sulfate hydrolysis .

Biological Activity

3-Methoxynaphthalene-1-carboxylic acid (3-MNCA) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of 3-MNCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-MNCA is characterized by a methoxy group at the 3-position and a carboxylic acid group at the 1-position of the naphthalene ring. This unique substitution pattern contributes to its distinct chemical and biological properties, differentiating it from other naphthalene derivatives.

The biological activity of 3-MNCA is primarily attributed to its interactions with specific molecular targets. Notably, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory enzymes and signaling pathways. Research indicates that compounds with similar structures can modulate various biological pathways due to their ability to interact with cellular receptors and enzymes involved in inflammation and cancer progression.

Anti-Inflammatory Effects

Studies have demonstrated that 3-MNCA exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Anticancer Properties

Emerging research highlights the anticancer potential of 3-MNCA. In vitro studies have indicated that 3-MNCA can induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents. The compound's ability to modulate cell cycle progression and promote cell death in tumor cells has been observed, warranting further investigation into its mechanisms and efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-MNCA, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxynaphthalene-1-carboxylic acid | Hydroxyl group instead of methoxy | Moderate antioxidant activity |

| 3-Methoxynaphthalene-2-carboxylic acid | Carboxylic acid at the 2-position | Limited anti-inflammatory effects |

| Naphthalene | No functional groups | Minimal biological activity |

The presence of the methoxy group in 3-MNCA enhances its lipophilicity, potentially improving its bioavailability compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological effects of naphthalene derivatives, including 3-MNCA:

- Study on Radical Scavenging Activity : A study assessed the free radical scavenging activities of various naphthalene derivatives, including methoxynaphthalenes. Results indicated that while some derivatives exhibited antioxidant properties, 3-MNCA's unique structure may limit its efficacy compared to other phenolic compounds .

- Electrochemical Studies : Recent research explored electrochemical reactions involving carboxylic acids like 3-MNCA. These studies suggest that 3-MNCA can participate in redox reactions, which may contribute to its biological activity through modulation of oxidative stress pathways .

Q & A

Q. What are the key methodological steps for synthesizing 3-Methoxynaphthalene-1-carboxylic acid in a laboratory setting?

Answer: The synthesis typically involves:

- Starting Material : Begin with a naphthalene derivative, such as 3-methoxynaphthalene.

- Carboxylation : Introduce the carboxylic acid group via carboxylation using CO₂ under controlled pressure and temperature, often in a solvent like chlorobenzene .

- Purification : Use recrystallization or column chromatography to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR and FTIR spectroscopy.

Reference Workflow : Similar to the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, where carboxylation and functional group modifications are critical .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) group positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (expected ~202.18 g/mol).

- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.

Note : Cross-validate results with computational tools like ACD/Labs or OpenEye OEToolkits for structural assignments .

Q. What safety protocols are critical when handling this compound?

Answer:

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Reference : Protocols align with TCI America’s guidelines for structurally similar methoxynaphthalene derivatives .

Q. How does the reactivity of this compound compare to non-methoxy naphthalene analogs?

Answer:

- Electrophilic Substitution : The methoxy group directs electrophiles to the para position, enhancing regioselectivity compared to unsubstituted naphthalene.

- Oxidation Sensitivity : The methoxy group increases susceptibility to oxidation; avoid strong oxidizers like KMnO₄ unless targeting quinone derivatives.

Example : Unlike 2-naphthoic acid, this compound’s methoxy group stabilizes intermediates in Friedel-Crafts reactions .

Q. What are the primary research applications of this compound?

Answer:

- Organic Synthesis : Building block for pharmaceuticals (e.g., anti-inflammatory agents) due to its aromatic and carboxylic acid functionalities.

- Material Science : Used in designing fluorescent probes or metal-organic frameworks (MOFs) .

- Biological Studies : Potential enzyme inhibitor (e.g., cyclooxygenase) pending further validation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side products?

Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, CO₂ pressure, catalyst loading).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carboxylation progress.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents.

Data Source : Similar optimization strategies were validated in methylnaphthalene toxicology studies using systematic data extraction frameworks .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Multi-Technique Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs) .

- Isotopic Labeling : Use ¹³C-labeled CO₂ in carboxylation to trace carbon incorporation.

- Collaborative Analysis : Share raw data with platforms like PubChem or CAS Common Chemistry for peer validation .

Q. What methodologies are recommended for assessing toxicological risks with reduced bias?

Answer:

- Risk of Bias (RoB) Tools : Apply questionnaires from Table C-6 (human studies) and Table C-7 (animal studies) to evaluate dose randomization and outcome reporting .

- Systematic Reviews : Follow PRISMA guidelines for data extraction (Table C-2) to ensure reproducibility .

- In Silico Toxicology : Use QSAR models to predict acute toxicity (e.g., LC50) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to study binding affinity with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.

- MD Simulations : Run GROMACS for stability analysis of ligand-protein complexes.

- ADMET Prediction : SwissADME to forecast bioavailability and toxicity profiles.

Case Study : Similar approaches were applied to N-[4-(3-Methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide for tuberculosis drug discovery .

Q. What strategies evaluate environmental impact in laboratory disposal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.